5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O2 and its molecular weight is 349.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives are key components to functional molecules used in a diverse range of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Some imidazole derivatives have been found to inhibit microtubule assembly formation , which could potentially be a mode of action for this compound.
Biochemical Pathways
Given the potential inhibition of microtubule assembly, it’s plausible that this compound could affect cell division and other processes reliant on the cytoskeleton .
Result of Action
If this compound does indeed inhibit microtubule assembly, it could potentially disrupt cell division and other cellular processes .
Biological Activity
5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationship (SAR) studies.
Overview of the Compound
The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the furan and fluorobenzyl groups in its structure may enhance its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. For instance, a derivative with similar structural characteristics demonstrated significant cytotoxicity against various cancer cell lines.
Key Findings
- Cytotoxicity : In vitro studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells. For example, compounds with a benzimidazole core exhibited IC50 values ranging from 0.31 μM to 45.2 μM against different cancer cell lines .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, the inhibition of the PI3K/Akt pathway has been observed in some studies .
Structure-Activity Relationship (SAR)
The SAR studies conducted on benzimidazole derivatives indicate that modifications to the core structure can significantly influence biological activity.
Notable Modifications
- Fluorine Substitution : The introduction of fluorine atoms has been associated with increased potency and selectivity against certain cancer types .
- Furan Ring : The inclusion of a furan ring may enhance lipophilicity and facilitate better cellular uptake .
Case Studies
Several case studies have focused on compounds structurally similar to this compound:
- Study on Apoptosis Induction : A study investigated the effect of a benzimidazole derivative on MCF cell lines, showing that it accelerated apoptosis in a dose-dependent manner .
- In Vivo Tumor Suppression : In animal models, compounds with similar structures were shown to suppress tumor growth effectively, indicating their potential for further development as anticancer agents .
Data Table: Biological Activity Summary
Compound Name | IC50 (μM) | Target Cell Line | Mechanism |
---|---|---|---|
Compound A | 25.72 | MCF7 | Induces apoptosis |
Compound B | 0.31 | Human lung adenocarcinoma | PI3K/Akt pathway inhibition |
Compound C | 45.20 | U87 glioblastoma | Cell cycle arrest |
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-[(4-fluorophenyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c21-15-7-5-14(6-8-15)11-22-20(25)19-10-9-16(26-19)12-24-13-23-17-3-1-2-4-18(17)24/h1-10,13H,11-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVQMCSYBPZKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.